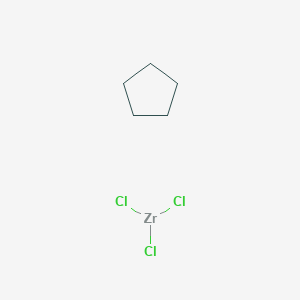
Cyclopentane;trichlorozirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;trichlorozirconium is a compound that combines cyclopentane, a cycloalkane with a five-membered ring, and trichlorozirconium, a transition metal complex
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane;trichlorozirconium can be synthesized through various methods. One common approach involves the reaction of cyclopentane with zirconium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature and pressure, are crucial to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;trichlorozirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: The chlorine atoms in trichlorozirconium can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Scientific Research Applications
Cyclopentane;trichlorozirconium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential as a bioinorganic compound with unique interactions with biological molecules.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the field of cancer treatment.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which cyclopentane;trichlorozirconium exerts its effects involves the interaction of the zirconium center with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium center may activate substrates through coordination and electron transfer processes, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopentane;trichlorozirconium include other zirconium complexes, such as zirconium tetrachloride and zirconocene dichloride. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyclopentane ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and material applications, distinguishing it from other zirconium complexes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of research and application. Further studies are likely to uncover even more uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C5H10Cl3Zr |
|---|---|
Molecular Weight |
267.7 g/mol |
IUPAC Name |
cyclopentane;trichlorozirconium |
InChI |
InChI=1S/C5H10.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
CTPXJQZLDNWBAD-UHFFFAOYSA-K |
Canonical SMILES |
C1CCCC1.Cl[Zr](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)
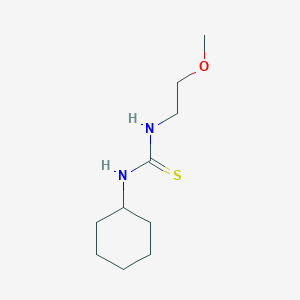
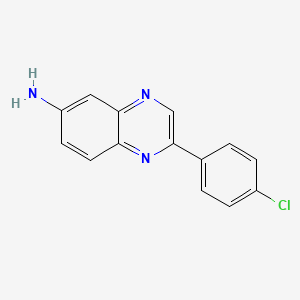
![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
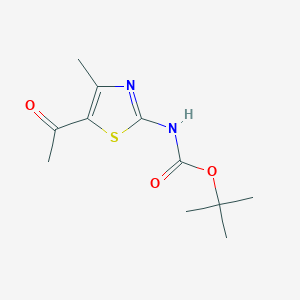
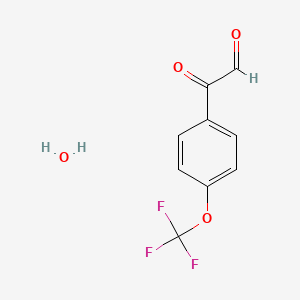
![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
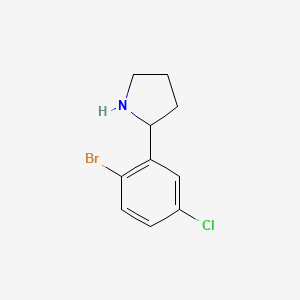
![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
